

Application Notes and Protocols for PF-04691502 in In Vivo Xenograft Studies

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Compound of Interest		
Compound Name:	PF-04691502	
Cat. No.:	B1684001	Get Quote

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Introduction

PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Deregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor growth, proliferation, and resistance to therapy.[2][3] **PF-04691502** targets the class I PI3K isoforms (α , β , γ , and δ) and mTOR, leading to the inhibition of both PI3K and mTORC1/2 signaling pathways.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for the use of **PF-04691502** in in vivo xenograft studies.

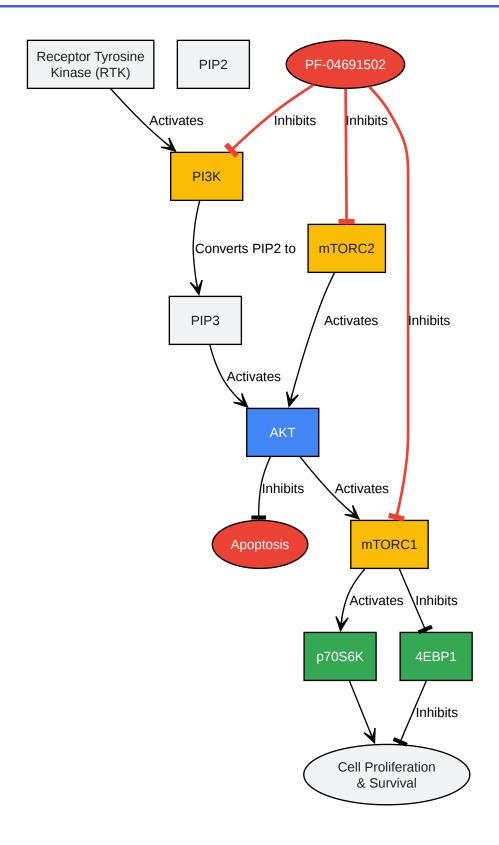
Mechanism of Action

PF-04691502 competitively binds to the ATP-binding site of PI3K and mTOR kinases.[1][4] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors like AKT.[3] By inhibiting mTOR, **PF-04691502** also suppresses the phosphorylation of key proteins involved in cell growth, proliferation, and survival, such as S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4EBP1).[1][2] This dual inhibition leads to G1 cell cycle arrest and induction of apoptosis in cancer cells.[1][5]

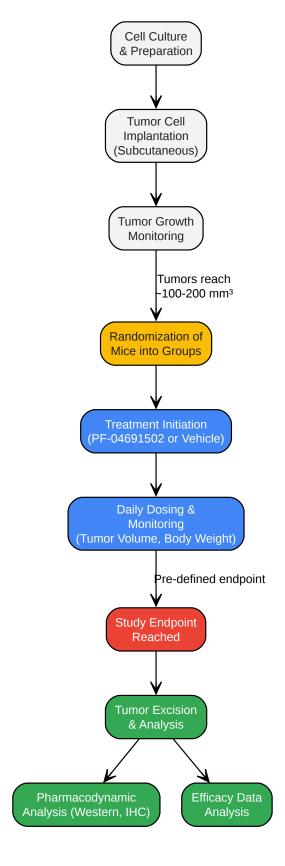


Signaling Pathway of PF-04691502









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